molecular formula C8H13N B1482309 3-(Cyclopropylmethylidene)pyrrolidine CAS No. 1563969-96-9

3-(Cyclopropylmethylidene)pyrrolidine

Cat. No.: B1482309
CAS No.: 1563969-96-9
M. Wt: 123.2 g/mol
InChI Key: NOWQCIAXZKEQQV-YVMONPNESA-N
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Description

3-(Cyclopropylmethylidene)pyrrolidine is an organic compound with the molecular formula C8H13N and a molecular weight of 123.2 g/mol. This compound features a five-membered pyrrolidine ring with a cyclopropylmethylidene substituent, making it a unique structure in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylidene)pyrrolidine can be achieved through various methods. One classical approach involves the 1,3-dipolar cycloaddition of azomethine ylides derived from iminoesters with dipolarophiles such as olefins . This method is known for its regio- and stereoselectivity, providing high yields of the desired product .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic processes. For instance, the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex is a common method . This approach allows for the efficient synthesis of various pyrrolidines, including this compound, under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethylidene)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, where the cyclopropylmethylidene group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylidene ketones, while reduction can produce cyclopropylmethylidene amines.

Scientific Research Applications

3-(Cyclopropylmethylidene)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylidene)pyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with enzymes such as Akt, influencing their activity . This interaction can lead to various biological effects, including modulation of cell signaling pathways and inhibition of enzyme activity .

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure without the cyclopropylmethylidene group, commonly used in medicinal chemistry.

    Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.

    Pyrrolizine: A bicyclic structure with different biological activities compared to pyrrolidine derivatives.

Uniqueness: 3-(Cyclopropylmethylidene)pyrrolidine is unique due to its cyclopropylmethylidene substituent, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas .

Properties

IUPAC Name

(3Z)-3-(cyclopropylmethylidene)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWQCIAXZKEQQV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C\2/CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethylidene)pyrrolidine
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3-(Cyclopropylmethylidene)pyrrolidine
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3-(Cyclopropylmethylidene)pyrrolidine
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3-(Cyclopropylmethylidene)pyrrolidine
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3-(Cyclopropylmethylidene)pyrrolidine
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3-(Cyclopropylmethylidene)pyrrolidine

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